N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide -

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Catalog Number: EVT-4745539
CAS Number:
Molecular Formula: C20H19ClN4O3
Molecular Weight: 398.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide (SSR180575)

    Compound Description: SSR180575 is a potent and selective ligand for the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). [] It exhibits neuroprotective effects in models of central and peripheral neurodegeneration. [] Research suggests its neuroprotective action is mediated through increased pregnenolone accumulation in the brain and sciatic nerve. [] SSR180575 has been investigated for potential use in treating neurodegenerative diseases like peripheral neuropathies and amyotrophic lateral sclerosis. [] Additionally, its role as a potential PET imaging agent for TSPO in cancer has been explored. []

7-chloro-N,N,5-trimethyl-4-oxo-3(6-[18F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide (18F-VUIIS8310)

    Compound Description: 18F-VUIIS8310 is a novel radiolabeled pyridazinoindole-based ligand designed for PET imaging of TSPO in cancer. [] It exhibits a high affinity for TSPO, comparable to SSR180575. [] Preclinical studies have shown elevated and specific binding of 18F-VUIIS8310 in a rat glioma model, highlighting its potential as a PET imaging agent for glioma and potentially other solid tumors. []

    Relevance: 18F-VUIIS8310 is a structural analog of SSR180575, sharing the core pyridazinoindole-acetamide framework. [] This close structural similarity suggests a shared mechanism of action and potential for similar biological activities. Compared to N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide, the commonality lies in the presence of the acetamide group attached to a complex heterocyclic scaffold, albeit with different ring systems.

5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide

    Compound Description: This compound is a novel oxazolidinone derivative with anticoagulant activity. [, ] It exists in both polymorphic and amorphous forms. [, , , , ] Research has focused on developing methods for its synthesis [] and preparing liquid orally administrable pharmaceutical compositions containing it. []

    Compound Description: This series of compounds was designed and synthesized as potential anticancer and anticonvulsant agents. [, ] They were investigated for their activity against the human colon adenocarcinoma cell line (HT-29) and in various seizure models. [, ] Some compounds within this series demonstrated promising anticancer and anticonvulsant activities. [, ]

N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives

    Compound Description: This series was designed using a four-component pharmacophoric model and synthesized as potential anticonvulsant agents. [] They were tested for CNS depressant activity, as well as activity against maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizures. []

Properties

Product Name

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

Molecular Formula

C20H19ClN4O3

Molecular Weight

398.8 g/mol

InChI

InChI=1S/C20H19ClN4O3/c21-16-11-14(5-6-18(16)24-7-9-28-10-8-24)23-19(26)12-25-13-22-17-4-2-1-3-15(17)20(25)27/h1-6,11,13H,7-10,12H2,(H,23,26)

InChI Key

MHJBOMQPKOOPCR-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)Cl

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.